molecular formula C15H23N B8484113 2,6-Di(propan-2-yl)-4-(prop-2-en-1-yl)aniline CAS No. 367281-62-7

2,6-Di(propan-2-yl)-4-(prop-2-en-1-yl)aniline

Cat. No. B8484113
M. Wt: 217.35 g/mol
InChI Key: ULXNQDCRPQJHAP-UHFFFAOYSA-N
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Patent
US07319083B2

Procedure details

N-allyl-2,6-diisopropyl aniline (18.33 g, 0.084 mol) and ZnCl2 (13.6 g, 0.1 mol) were added to a 100 ml toluene solution. This solution was refluxed for 5 hr and then poured into a NaOH aqueous solution. Extraction with Et2O (3×50 ml) and distillation (79.93 Pa, 98° C.) yielded 13.0 g (70.9%) of 4-allyl-2,6-diisopropyl aniline. Nd30=1.5340, 1H-NMR (ppm,CDCl3): δ=6.85(s, 2H, Ph-Hm),5.98(m, 1H, CH═C),5.09(d, 1H, C═C—Htrans),5.03(d, 1H, C═C—Hcis),3.6(br, 2H, NH2), 3.30(d, 2H, CH2—C═C), 2.92(m, 2H, CH(Me)2), 1.26(d, 12H, C(CH3)2)
Quantity
18.33 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
13.6 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[C:10]([CH:11]([CH3:13])[CH3:12])=[CH:9][CH:8]=[CH:7][C:6]=1[CH:14]([CH3:16])[CH3:15])C=C.[OH-].[Na+].[C:19]1(C)[CH:24]=CC=C[CH:20]=1>[Cl-].[Cl-].[Zn+2]>[CH2:24]([C:8]1[CH:7]=[C:6]([CH:14]([CH3:15])[CH3:16])[C:5]([NH2:4])=[C:10]([CH:11]([CH3:12])[CH3:13])[CH:9]=1)[CH:19]=[CH2:20] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
18.33 g
Type
reactant
Smiles
C(C=C)NC1=C(C=CC=C1C(C)C)C(C)C
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
13.6 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This solution was refluxed for 5 hr
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
Extraction
DISTILLATION
Type
DISTILLATION
Details
with Et2O (3×50 ml) and distillation (79.93 Pa, 98° C.)

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C1=CC(=C(N)C(=C1)C(C)C)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 70.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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